molecular formula C7H7Cl3N2O B2555310 2-chloro-N-(6-chloropyridin-3-yl)acetamide hydrochloride CAS No. 1955524-57-8

2-chloro-N-(6-chloropyridin-3-yl)acetamide hydrochloride

Cat. No.: B2555310
CAS No.: 1955524-57-8
M. Wt: 241.5
InChI Key: KVOBKZCNWXTMSS-UHFFFAOYSA-N
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Description

2-chloro-N-(6-chloropyridin-3-yl)acetamide hydrochloride is an organic compound with the molecular formula C7H7Cl3N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(6-chloropyridin-3-yl)acetamide hydrochloride typically involves the chlorination of pyridine derivatives. One common method is the reaction of 6-chloropyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The final product is often obtained through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(6-chloropyridin-3-yl)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyridines, N-oxides, and reduced amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-chloro-N-(6-chloropyridin-3-yl)acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-chloropyridin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-(methylaminomethyl)pyridine
  • 6-chloro-N-methyl-3-pyridinemethanamine
  • N-(6-chloropyridin-3-yl)methylamine

Uniqueness

2-chloro-N-(6-chloropyridin-3-yl)acetamide hydrochloride is unique due to its specific substitution pattern and the presence of both chlorine and acetamide functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

2-Chloro-N-(6-chloropyridin-3-yl)acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features a chloro group and a pyridine ring, which contribute to its reactivity and biological properties. The synthesis typically involves the acylation of 6-chloropyridine with chloroacetyl chloride in the presence of a base, leading to the formation of the acetamide structure.

Antimicrobial Properties

Research indicates that 2-chloro-N-(6-chloropyridin-3-yl)acetamide exhibits notable antimicrobial activity . In a study assessing various derivatives, it was found that compounds similar to this one displayed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from chloroacetylation showed inhibition zones ranging from 8 to 14 mm against Staphylococcus aureus and Escherichia coli, while showing limited antifungal activity against Candida albicans .

CompoundActivity Against Gram-Positive BacteriaActivity Against Gram-Negative BacteriaAntifungal Activity
2-Chloro-N-(6-chloropyridin-3-yl)acetamideModerate (8-14 mm)Moderate (6-12 mm)None

Cytotoxicity

Cytotoxicity studies have demonstrated that related compounds can inhibit cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). For example, one derivative showed an IC50 value of 27.1 µM against MDA-MB-231 cells, indicating potential as a chemotherapeutic agent .

The biological activity of 2-chloro-N-(6-chloropyridin-3-yl)acetamide is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in critical cellular pathways, affecting processes like DNA replication and protein synthesis.
  • Receptor Modulation : It may modulate receptor activity on cell surfaces, influencing cellular signaling pathways.
  • Cellular Disruption : The compound can disrupt various cellular processes, which is particularly relevant in cancer treatment strategies.

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

  • A study on similar acetamides highlighted their potential as VEGFR inhibitors, suggesting that structural modifications could enhance their inhibitory effects on cancer cell proliferation .
  • Another investigation focused on the antibacterial properties of derivatives, revealing that modifications in the chemical structure significantly influenced their antimicrobial efficacy .

Properties

IUPAC Name

2-chloro-N-(6-chloropyridin-3-yl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O.ClH/c8-3-7(12)11-5-1-2-6(9)10-4-5;/h1-2,4H,3H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOBKZCNWXTMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1NC(=O)CCl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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